molecular formula C17H12N2O6 B5650632 3,4-bis(2-furoylamino)benzoic acid

3,4-bis(2-furoylamino)benzoic acid

Cat. No. B5650632
M. Wt: 340.29 g/mol
InChI Key: ORDGTUOCHROOLP-UHFFFAOYSA-N
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Description

3,4-bis(2-furoylamino)benzoic acid is a complex organic compound that likely shares characteristics with benzoic acid derivatives and compounds featuring furoylamino and benzoic acid components. These compounds are of interest due to their potential application in various fields, including material science, medicinal chemistry, and organic synthesis.

Synthesis Analysis

While specific synthesis details for 3,4-bis(2-furoylamino)benzoic acid are not available, similar compounds such as 3,5-bis(aminomethyl)benzoic acid are synthesized through processes involving bromination, azidonation, and reduction, starting from dimethyl benzoic acids. This suggests that the synthesis of 3,4-bis(2-furoylamino)benzoic acid might also involve multi-step organic reactions, including functional group transformations and the introduction of furoylamino groups onto a benzoic acid backbone (G. Yong, 2010).

Molecular Structure Analysis

Compounds related to 3,4-bis(2-furoylamino)benzoic acid, such as benzoic acid derivatives with complex functional groups, often exhibit intricate molecular structures characterized by hydrogen bonding and extended molecular frameworks. For instance, co-crystal studies involving benzoic acid derivatives highlight the importance of hydrogen bonds in forming stable crystal structures, which could be relevant for understanding the molecular structure of 3,4-bis(2-furoylamino)benzoic acid (A. Lemmerer & S. Bourne, 2012).

Chemical Reactions and Properties

The chemical reactivity of 3,4-bis(2-furoylamino)benzoic acid could be inferred from studies on similar compounds, which show that benzoic acid derivatives participate in various chemical reactions, including condensation, nucleophilic substitutions, and cyclization. These reactions are crucial for modifying the molecular structure and introducing new functional groups (M. Teimouri & R. Bazhrang, 2006).

properties

IUPAC Name

3,4-bis(furan-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6/c20-15(13-3-1-7-24-13)18-11-6-5-10(17(22)23)9-12(11)19-16(21)14-4-2-8-25-14/h1-9H,(H,18,20)(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDGTUOCHROOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)C(=O)O)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726990
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,4-Bis-[(furan-2-carbonyl)-amino]-benzoic acid

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